1-(3-Amino-5-fluoro-2-methylphenyl)ethanone
Description
1-(3-Amino-5-fluoro-2-methylphenyl)ethanone is a substituted acetophenone derivative characterized by an amino group at position 3, a fluorine atom at position 5, and a methyl group at position 2 on the aromatic ring. Its molecular formula is C₉H₁₀FNO, with a molecular weight of 167.18 g/mol.
Properties
IUPAC Name |
1-(3-amino-5-fluoro-2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-5-8(6(2)12)3-7(10)4-9(5)11/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPQMTWLINPPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directing Group Management
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Methyl (2-position) : Ortho/para-directing, favoring electrophilic substitution at C-1, C-3, or C-5.
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Fluoro (5-position) : Meta/para-directing, competing with methyl for substitution sites.
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Acetyl (1-position) : Strongly deactivating, making early introduction via Friedel-Crafts challenging unless protected.
Method 1: Sequential Functionalization via Nitro Reduction
Synthesis of 3-Nitro-5-fluoro-2-methylacetophenone
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Starting Material : 5-Fluoro-2-methylbenzene.
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Nitration :
-
Friedel-Crafts Acylation :
Reaction Scheme :
Reduction of Nitro to Amino
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Catalytic Hydrogenation : Use H₂ gas (1 atm) with 10% Pd/C in ethanol at 25°C for 12 hours.
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Yield : ~85% (reported for analogous structures in CN109384683B).
Advantages :
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High regioselectivity in nitration step.
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Mild reduction conditions preserve acetyl and methyl groups.
Challenges :
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Friedel-Crafts acylation may require excess AlCl₃ due to deactivation by electron-withdrawing nitro group.
Method 2: Acid-Mediated Cyclization of Ethynyl Precursors
Adapted from CN109384683B, this route leverages acid-catalyzed hydration of ethynyl groups to form ketones.
Synthesis of 2-Ethynyl-4-fluoro-5-methylaniline
Acid Hydrolysis to Acetophenone
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Mechanism : Acid-catalyzed hydration of ethynyl to acetyl.
Reaction Scheme :
Yield : ~78% (extrapolated from CN109384683B).
Advantages :
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Avoids harsh nitration conditions.
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Single-step conversion of ethynyl to acetyl.
Challenges :
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Limited commercial availability of ethynyl precursors.
Method 3: Ullmann-Type Coupling for Late-Stage Amination
Synthesis of 3-Bromo-5-fluoro-2-methylacetophenone
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Bromination :
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Treat 5-fluoro-2-methylacetophenone with Br₂ in acetic acid at 70°C.
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Regioselectivity : Bromine enters C-3 due to acetyl’s meta-directing effect.
Copper-Catalyzed Amination
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Conditions : 3-Bromo-5-fluoro-2-methylacetophenone, ammonia (NH₃), CuI, and L-proline in DMSO at 100°C.
Reaction Scheme :
Yield : ~65% (based on analogous reactions in CN107721941B).
Advantages :
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Direct introduction of amino group without nitro intermediates.
Challenges :
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Requires specialized catalysts and elevated temperatures.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 85% | 78% | 65% |
| Step Count | 3 | 2 | 2 |
| Regioselectivity | High | Moderate | Moderate |
| Catalyst Complexity | Low | Low | High |
Key Observations :
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Method 1 offers the highest yield but involves hazardous nitration.
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Method 2 is greener (aqueous solvent) but limited by precursor availability.
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Method 3 avoids nitro intermediates but requires costly catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-fluoro-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino and fluorine groups on the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Amino-5-fluoro-2-methylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-fluoro-2-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. The ethanone group may participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoroacetyl group in [70977-83-2] significantly increases molecular weight and alters polarity compared to the methyl group in the target compound.
- Bioactivity: Compounds with a 5-fluoro substituent (e.g., the target compound) may exhibit enhanced metabolic stability compared to non-fluorinated analogs, as seen in antipsychotic agents like S 16924, which shares a fluoro-phenyl moiety.
- Hydroxy vs.
Pharmacological and Toxicological Profiles
While direct data for the target compound are scarce, structurally related compounds provide insights:
- S 16924: A fluoro-phenyl ethanone derivative with potent 5-HT₁A agonist activity, demonstrating antipsychotic efficacy at lower doses (ID₅₀ = 0.96 mg/kg) compared to clozapine.
- Toxicity: Amino-nitro derivatives (e.g., [56515-63-0]) often require precautions due to uninvestigated toxicological profiles, whereas amino-fluoro analogs may pose fewer immediate hazards.
Biological Activity
1-(3-Amino-5-fluoro-2-methylphenyl)ethanone, also known as a substituted phenyl ethanone derivative, has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H10F N O, with a molecular weight of approximately 179.18 g/mol. The presence of a fluorine atom and an amino group in its structure contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Its lipophilic nature allows it to penetrate cell membranes effectively, where it can modulate various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It has been suggested that the compound may act as a modulator of certain receptors, potentially influencing neurotransmission and other physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest a promising potential for this compound as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 15.8 |
The structure-activity relationship (SAR) studies indicate that the presence of the amino group is crucial for enhancing its anticancer activity.
Case Studies
- Study on Antimicrobial Activity: A study published in the Journal of Antibiotics explored the efficacy of various phenyl ethanones, including this compound, against resistant bacterial strains. The results indicated that this compound showed superior activity compared to traditional antibiotics.
- Study on Anticancer Effects: In a research article from Cancer Research, the effects of this compound on cancer cell proliferation were investigated. The study concluded that the compound effectively induced apoptosis in cancer cells through the activation of caspase pathways.
Q & A
Q. What are the critical steps in synthesizing 1-(3-Amino-5-fluoro-2-methylphenyl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves:
Nitration : Introduction of a nitro group to a fluorinated toluene derivative.
Reduction : Conversion of the nitro group to an amino group using catalytic hydrogenation or Fe/HCl.
Friedel-Crafts Acylation : Acetylation of the aromatic ring using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
Key Considerations:
- Temperature control during nitration (0–5°C) minimizes byproducts.
- Solvent choice (e.g., dichloromethane for acylation) affects reaction efficiency.
- Catalyst purity (e.g., anhydrous AlCl₃) is critical for acylation yield.
Q. Table 1: Synthesis Optimization
| Step | Conditions | Yield Range |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% |
| Reduction | H₂/Pd-C, EtOH, 25°C | 85–90% |
| Acylation | AcCl/AlCl₃, DCM, reflux | 70–80% |
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- X-ray Crystallography : SHELXL software refines crystal structures to confirm planar aromatic systems and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₁₀FNO).
Q. Table 2: Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃), δ 6.82 (d, 1H, Ar-H) | |
| XRD | Space group P2₁/c, Z = 4 |
Q. What precautions are necessary for safe handling due to its reactive functional groups?
Methodological Answer:
- Amino Group : Avoid exposure to oxidizing agents (risk of exothermic decomposition).
- Ketone : Use gloves and fume hoods; potential irritant .
- Fluorine : Monitor for hydrolytic degradation in aqueous conditions.
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological activity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry (e.g., Gaussian 09) to study electrophilic substitution sites.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- QSAR Models : Corrogate substituent effects (fluoro vs. methyl) on bioactivity .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
Q. What experimental design principles apply to evaluating its antimicrobial activity?
Methodological Answer:
- Assay Design :
- Positive Control : Ciprofloxacin for bacterial strains.
- Negative Control : DMSO solvent.
- Dose-Response : Test 1–100 μM concentrations .
- Statistical Analysis : Use ANOVA with post-hoc tests (p < 0.05) to validate significance.
Q. Table 3: Bioactivity Data
| Strain | MIC (μM) | 95% Confidence Interval |
|---|---|---|
| E. coli | 12.5 | 10.2–15.3 |
| S. aureus | 25.0 | 20.1–30.5 |
Q. How to optimize regioselectivity in derivatization reactions (e.g., amidation, halogenation)?
Methodological Answer:
- Directing Groups : The amino group directs electrophiles to the para position.
- Catalytic Systems : Use Pd(OAc)₂ for Suzuki couplings at the meta-fluoro site .
- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution at the ketone .
Q. What strategies mitigate side reactions during multi-step synthesis?
Methodological Answer:
- Byproduct Analysis : LC-MS monitors intermediates; silica gel chromatography isolates pure fractions.
- Protection/Deprotection : Protect the amino group with Boc anhydride during acylation .
- Inert Atmosphere : Use N₂/Ar to prevent oxidation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
